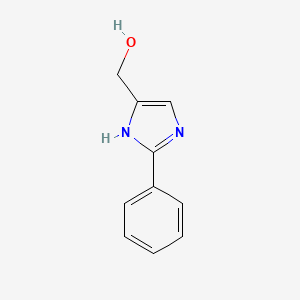

(2-Phenyl-1H-imidazol-4-yl)methanol

Overview

Description

“(2-Phenyl-1H-imidazol-4-yl)methanol” is a compound with the linear formula C10H10N2O . The title compound displays two predominant hydrogen-bonding interactions in the crystal structure .

Synthesis Analysis

Imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of “(2-Phenyl-1H-imidazol-4-yl)methanol” involves hydrogen-bonding interactions in the crystal structure . The first interaction is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second interaction is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .

Physical And Chemical Properties Analysis

“(2-Phenyl-1H-imidazol-4-yl)methanol” has a molecular weight of 174.2 and a linear formula of C10H10N2O . It is a solid at room temperature and has a melting point of 144-146°C .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives: Imidazole derivatives like (1-Methyl-1H-imidazol-2-yl) methanol derivatives were synthesized from carbonyl compounds using methods involving organometallic reagents or sodium borohydride. Such derivatives can act as masked forms of carbonyl groups or synthons of these groups, indicating a potential for diverse chemical synthesis applications (Ohta et al., 1987).

Applications in Material Science

- Corrosion Inhibition: Imidazole-based molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), have been used for corrosion inhibition of carbon steel in acidic medium. Experimental and molecular modelling approaches showed these molecules significantly increase corrosion inhibition efficiency, demonstrating their value in material protection (Costa et al., 2021).

Applications in Ligand Synthesis

- Biomimetic Chelating Ligands: A compound related to (2-Phenyl-1H-imidazol-4-yl)methanol, namely (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was synthesized and identified as a potential precursor for biomimetic chelating ligands. This highlights its use in creating complex molecules that mimic biological systems (Gaynor et al., 2023).

Applications in Analytical Chemistry

- Fluorescent Probes: Certain imidazole derivatives, closely related to (2-Phenyl-1H-imidazol-4-yl)methanol, have been utilized in the synthesis of fluorescent probes. These compounds showed strong fluorescence upon coordination with Zn2+, indicating potential applications in analytical chemistry for metal ion detection (Zheng, 2012).

Applications in Polymer Chemistry

- Polymer Synthesis: Novel poly(amide-ether)s bearing imidazole pendants, synthesized using compounds related to (2-Phenyl-1H-imidazol-4-yl)methanol, were investigated for their physical and optical properties. These polymers exhibited fluorescence emission, thermal stability, and were electrically conductive, suggesting their utility in advanced material applications (Ghaemy et al., 2013).

Safety And Hazards

“(2-Phenyl-1H-imidazol-4-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

(2-phenyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRBEFVMJHQWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435236 | |

| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenyl-1H-imidazol-4-yl)methanol | |

CAS RN |

43002-54-6 | |

| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

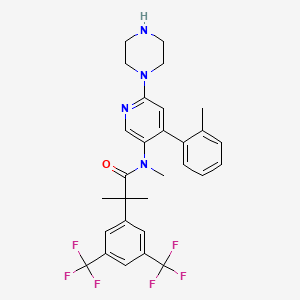

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)